molecular formula C9H14BrNO B1519666 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole CAS No. 1120214-99-4

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole

Cat. No. B1519666
M. Wt: 232.12 g/mol
InChI Key: ZLKOMDURKIDQEB-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole is a unique chemical compound with the empirical formula C9H14BrNO . It has a molecular weight of 232.12 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole consists of a cyclohexyl group attached to a 4,5-dihydroisoxazole ring at the 5-position, and a bromine atom attached at the 3-position .


Physical And Chemical Properties Analysis

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole is a solid compound . Its SMILES string is BrC1=NOC(C1)C2CCCCC2 . The InChI key is ZLKOMDURKIDQEB-UHFFFAOYSA-N .

Scientific Research Applications

Covalent Inhibition and Probe Discovery

3-Bromo-4,5-dihydroisoxazole derivatives are utilized for their electrophilic properties to target specific protein cysteines, critical for covalent probe and drug discovery. These compounds have been shown to react with nucleophilic cysteines in the active sites of enzymes, demonstrating selective engagement with reactive cysteine residues in the human proteome. Such specificity is pivotal for the development of covalent ligands, with applications in identifying emerging anti-cancer targets and expanding the toolkit for chemical biology and drug discovery (Byun et al., 2023).

Bromination Studies and Mechanistic Insights

Research on the bromination of cyclohexa-1,3-diene and related compounds has provided significant insights into the mechanisms of halogenation reactions, essential for the synthesis of structurally complex molecules. These studies help in understanding the formation of different brominated products under varying conditions, which is crucial for designing synthetic pathways for halogenated organic compounds (Han et al., 1999).

Anticonvulsant Activity of Isoxazole Derivatives

Isoxazole derivatives synthesized from brominated precursors have been explored for their pharmacological properties, including anticonvulsant activities. The structural modifications, such as the introduction of a sulfamoyl group, have been found to influence the activity and neurotoxicity, highlighting the importance of isoxazole rings in medicinal chemistry (Uno et al., 1979).

Safety And Hazards

This compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating it can cause harm to aquatic life . The safety pictograms associated with it include GHS09, and the hazard statements include H410 . Precautionary statements include P273, P391, and P501 .

properties

IUPAC Name

3-bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKOMDURKIDQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656827
Record name 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole

CAS RN

1120214-99-4
Record name 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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